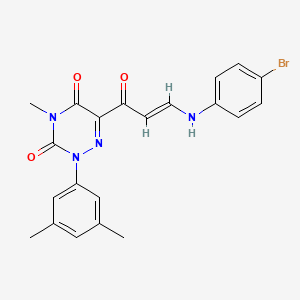
3-(1-(4-(tert-butyl)benzoyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(4-(tert-butyl)benzoyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C35H29ClFN3O2 and its molecular weight is 578.08. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antimicrobial Activity
A series of novel quinoline-pyrazoline-based coumarinyl thiazole derivatives were prepared as antimicrobial agents. These compounds exhibited potent antimicrobial activity, with certain fluoro-substituted derivatives showing statistically significant results compared to their analogs. This suggests that structural modification could enhance potency as antimicrobial agents, highlighting the potential for chemical derivatives to be used in developing new antimicrobial solutions (Ansari & Khan, 2017).
Coordination Chemistry and Bactericidal Implications
Dioxomolybdenum(VI) complexes with quinoline and pyrazolone functionalizations were synthesized, characterized, and studied for their bactericidal implications. These complexes show promise in antibacterial applications, with their structural characteristics and bactericidal activity offering new insights into the development of antimicrobial agents (Mir, Vishwakarma, Roy, & Maurya, 2018).
Extraction and Separation of Lanthanoids
The complexation properties of a pyrazolone derivative were explored for the extraction and separation of trivalent lanthanoids. This research highlights the chemical's potential in improving the efficiency of metal extraction processes, which could have implications for recycling and purification of rare earth metals (Atanassova, Kurteva, Lubenov, & Billard, 2014).
Antioxidant Applications in Lubricating Grease
Quinolinone derivatives were synthesized and evaluated for their antioxidant efficiency in lubricating greases. This study provides a foundation for developing new additives that can enhance the performance and longevity of lubricating materials (Hussein, Ismail, & El-Adly, 2016).
Synthesis and Anti-inflammatory Activity
Quinazolinone derivatives were synthesized and evaluated for their potential anti-inflammatory and analgesic activities. This work contributes to the search for new pharmaceutical agents with improved efficacy and safety profiles in treating inflammation and pain (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a 3-(1-(4-(tert-butyl)benzoyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinoline, which is then coupled with a 2-hydroxybenzaldehyde to form the final product.", "Starting Materials": [ "4-tert-butylbenzoic acid", "2-fluoroaniline", "ethyl acetoacetate", "6-chloro-4-phenylquinolin-2(1H)-one", "2-hydroxybenzaldehyde", "potassium carbonate", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(1-(4-(tert-butyl)benzoyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one", "a. Synthesis of 4-(tert-butyl)benzoyl chloride by reacting 4-tert-butylbenzoic acid with thionyl chloride in the presence of dimethylformamide.", "b. Synthesis of 3-(1-(4-(tert-butyl)benzoyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one by reacting 2-fluoroaniline, ethyl acetoacetate, 4-(tert-butyl)benzoyl chloride, and potassium carbonate in acetic acid. The resulting product is then reacted with 6-chloro-4-phenylquinolin-2(1H)-one in the presence of sodium borohydride to form the intermediate.", "Step 2: Synthesis of final product", "a. Synthesis of 2-hydroxybenzaldehyde by reacting salicylaldehyde with sodium hydroxide in methanol.", "b. Coupling of the intermediate with 2-hydroxybenzaldehyde in the presence of hydrochloric acid to form the final product.", "c. Purification of the final product by recrystallization from diethyl ether and water." ] } | |
CAS番号 |
394231-77-7 |
分子式 |
C35H29ClFN3O2 |
分子量 |
578.08 |
IUPAC名 |
3-[2-(4-tert-butylbenzoyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]-6-chloro-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C35H29ClFN3O2/c1-35(2,3)23-15-13-22(14-16-23)34(42)40-30(25-11-7-8-12-27(25)37)20-29(39-40)32-31(21-9-5-4-6-10-21)26-19-24(36)17-18-28(26)38-33(32)41/h4-19,30H,20H2,1-3H3,(H,38,41) |
InChIキー |
PKYYJNRTMOXZSU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2441847.png)

![N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]cyclopentanecarboxamide](/img/structure/B2441850.png)
![4-methoxy-2,6-dimethyl-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2441852.png)
![N-(1H-benzo[d]imidazol-2-yl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2441854.png)
![9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2441858.png)


![2-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]ethanol](/img/structure/B2441864.png)
![N-[2-(3,5-Dimethylphenoxy)ethyl]-1-(6-methylpyridazin-3-YL)piperidine-3-carboxamide](/img/structure/B2441866.png)
![N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B2441867.png)
![2-[(3-Fluorophenyl)methyl]isoindole-1,3-dione](/img/structure/B2441868.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2441869.png)
![1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2441870.png)
